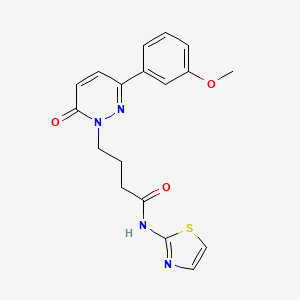
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N3O3, with a molecular weight of approximately 391.471 g/mol. The compound features a pyridazinone core, a methoxyphenyl group, and a thiazole moiety, which contribute to its biological properties.
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Cytotoxicity : Studies have demonstrated that derivatives of pyridazinone compounds can induce apoptosis in cancer cells. For instance, related compounds have shown cytotoxic effects against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, indicating potent antitumor activity .
- Osteoclast Differentiation Inhibition : Another significant activity includes the inhibition of osteoclast differentiation. This is particularly relevant for conditions like osteoporosis. The compound modulates CD47 expression and cathepsin K activity rather than directly interfering with RANKL signaling pathways .
- Antineoplastic Properties : The compound has been evaluated for its antineoplastic potential, showing selective cytotoxicity towards malignant cells while sparing non-malignant cells, thus providing a favorable selectivity index .
Biological Activity Data Table
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Colon Cancer Study : A study involving related pyridazinone compounds demonstrated significant cytotoxic effects against colon cancer cell lines (HCT116 and HT29). The results indicated that specific structural modifications could enhance potency and selectivity .
- Bone Metabolism Regulation : Research on N-butyl derivatives indicated that these compounds effectively inhibit osteoclast differentiation by modulating key signaling pathways. This suggests that similar modifications in this compound could yield beneficial effects in bone health .
特性
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-14-5-2-4-13(12-14)15-7-8-17(24)22(21-15)10-3-6-16(23)20-18-19-9-11-26-18/h2,4-5,7-9,11-12H,3,6,10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCSRVFDAZFBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














